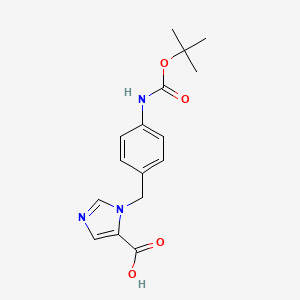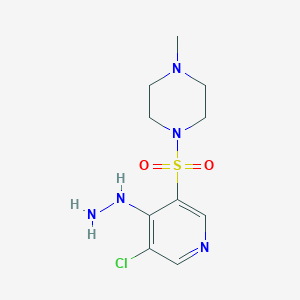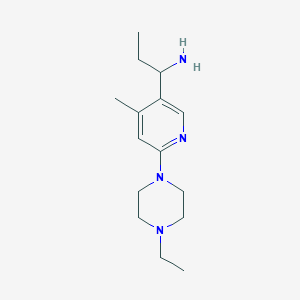
(S)-1-Boc-3-(morpholin-4-ylcarbonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Boc-3-(morpholin-4-ylcarbonyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a morpholine ring and a piperidine ring, which are connected through a carbonyl group. The compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-3-(morpholin-4-ylcarbonyl)piperidine typically involves the following steps:
Protection of the piperidine nitrogen: The piperidine nitrogen is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.
Formation of the morpholine ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the protected piperidine.
Coupling reaction: The morpholine derivative is coupled with the protected piperidine through a carbonylation reaction, forming the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-Boc-3-(morpholin-4-ylcarbonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(S)-1-Boc-3-(morpholin-4-ylcarbonyl)piperidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug discovery and development.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-Boc-3-(morpholin-4-ylcarbonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
4-Morpholin-4-yl-piperidine-1-carboxylic acid derivatives: These compounds share a similar structural framework and are used in similar applications.
Piperidine derivatives: Compounds such as 1-benzoylpiperidine and 1-phenylpiperidine have similar chemical properties and applications.
Uniqueness
(S)-1-Boc-3-(morpholin-4-ylcarbonyl)piperidine is unique due to its specific combination of a morpholine ring and a piperidine ring, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C15H26N2O4 |
|---|---|
Peso molecular |
298.38 g/mol |
Nombre IUPAC |
tert-butyl (3S)-3-(morpholine-4-carbonyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H26N2O4/c1-15(2,3)21-14(19)17-6-4-5-12(11-17)13(18)16-7-9-20-10-8-16/h12H,4-11H2,1-3H3/t12-/m0/s1 |
Clave InChI |
RHFGGQQZSTVPEZ-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)C(=O)N2CCOCC2 |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-(Piperidin-4-yl)imidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B11806297.png)
![5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine dihydrobromide](/img/structure/B11806311.png)
![4-(7-Chloroimidazo[1,2-c]pyrimidin-5-yl)morpholine](/img/structure/B11806322.png)

